N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide
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Overview
Description
N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a trifluoromethyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the reaction of furfural with appropriate reagents under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a fluorination reaction, which can be achieved using reagents such as trifluoromethyl iodide.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety is synthesized through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the furan ring with the prop-2-enamide moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide is unique due to the presence of both a trifluoromethyl group and a prop-2-enamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-3-9(15)14-4-7-6(2)16-5-8(7)10(11,12)13/h3,5H,1,4H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRVPEDIPQYXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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